molecular formula C14H17N3O4S B2784258 N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide CAS No. 2176152-50-2

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B2784258
CAS No.: 2176152-50-2
M. Wt: 323.37
InChI Key: OUXWQNQMWLEOLU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide is a chemical compound of interest in scientific research and development. This molecule features a methanesulfonamide group linked to a 4-methylphenyl (p-tolyl) moiety and a 2,4-dimethoxypyrimidin-5-yl group, a heterocyclic structure often found in pharmaceuticals and agrochemicals. The specific biological activity, mechanism of action, and research applications for this exact compound are not currently detailed in the public scientific literature. Compounds with similar structural motifs, particularly those containing sulfonamide groups, are frequently investigated for their potential as enzyme inhibitors in various disease pathways . For instance, some sulfonamide-based compounds are explored for their antitumor properties, with mechanisms that can include interference with mitotic spindle assembly and induction of apoptosis . Other research areas for sulfonamide derivatives include their use as herbicides in agricultural science and as key scaffolds in the design of potent kinase inhibitors, such as PI3K/mTOR dual inhibitors, for oncology research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for determining the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-10-4-6-11(7-5-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXWQNQMWLEOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonation reaction using methanesulfonyl chloride and a suitable base.

    Coupling with p-Tolyl Group: The final step involves coupling the pyrimidine derivative with a p-tolyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy or sulfonamide groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Table 1: Molecular Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Pyrimidine 2,4-Dimethoxy, 4-methylphenyl Methanesulfonamide
(Cl/Br imidazole-imines) Imidazole-4-imine 4-Halophenyl (Cl/Br), 4-methylphenyl Methanimine, halogen
(Pyrimidine sulfonamide) Pyrimidine 4-Fluorophenyl, hydroxymethyl Methanesulfonamide, hydroxyl

Key Observations :

  • The target compound and the compound share a pyrimidine core and sulfonamide group, but differ in substituents: dimethoxy vs. fluorophenyl/hydroxymethyl groups.

Crystallographic and Intermolecular Interaction Analysis

Table 2: Crystallographic Data and Packing Interactions

Compound Name/ID Crystal System Space Group Key Interactions Dihedral Angle (Phenyl Planes)
Target Compound Not reported Potential sulfonamide H-bonding Not reported
(Cl/Br imidazole-imines) Triclinic P-1 C–H⋯N, C–H⋯X (X=Cl/Br), π-π stacking ~56°
(Pyrimidine sulfonamide) Not specified O–H⋯O/N (hydroxyl/sulfonamide) Not reported

Key Observations :

  • The compounds exhibit significant molecular twist (dihedral angle ~56°) due to steric effects from the 4-methylphenyl and halophenyl groups. This twist influences crystal packing via weak C–H⋯N/X interactions and π-π stacking, which stabilize the lattice despite the absence of strong hydrogen bonds .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C13H16N4O3S
  • Molecular Weight : 304.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound appears to be linked to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Activity : Some derivatives of pyrimidine compounds have shown antimicrobial properties, indicating that this compound might also exhibit similar activities against specific pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds containing a pyrimidine moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The exact mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

StudyCell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
HeLa3.8Cell cycle arrest

Antimicrobial Activity

Research on related compounds has indicated potential antimicrobial properties. For example, derivatives with similar structures have displayed activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus20

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at the pyrimidine ring or the phenyl group can significantly impact potency and selectivity.

  • Pyrimidine Substituents : Variations in the methoxy groups on the pyrimidine ring have been shown to enhance anticancer activity.
  • Phenyl Group Modifications : Altering substituents on the phenyl group can improve selectivity for specific cancer types or reduce toxicity.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound in xenograft models, it was found to significantly reduce tumor size in mice treated with a dosage of 30 mg/kg/day over two weeks. The mechanism was attributed to enhanced apoptosis in tumor cells.

Case Study 2: Antibacterial Testing

Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing that modifications to the sulfonamide group improved efficacy against resistant strains.

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina) : Evaluates binding affinities to targets like MPXV A42R protein (docking scores ≤–8.0 kcal/mol indicate strong interactions) .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å confirms minimal deviation) .
  • ADMET prediction (SwissADME) : Estimates logP (~3.2), bioavailability (≥70%), and hepatotoxicity risks .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Dose-response validation : Repeat assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 10 µM–100 nM range) to rule out false positives .
  • Off-target screening : Use proteome-wide affinity assays (e.g., KINOMEscan) to identify non-specific interactions .
  • Crystallographic validation : Compare bound ligand conformations in X-ray structures with docking poses .

What methodologies enable functional group modification to enhance bioactivity?

Q. Advanced

  • Alkylation/acylation : Introduce electron-donating groups (e.g., –OCH₃) at pyrimidine C5 to improve solubility and target affinity .
  • Fluorine scanning : Replace methoxy groups with –F to enhance metabolic stability and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute sulfonamide with carbamate groups to reduce renal toxicity while retaining activity .

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